Potassium (3-chloro-2-methylphenyl)trifluoroborate
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Overview
Description
Potassium (3-chloro-2-methylphenyl)trifluoroboranuide is a specialized organoboron compound used primarily in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium (3-chloro-2-methylphenyl)trifluoroboranuide typically involves the reaction of 3-chloro-2-methylphenylboronic acid with potassium bifluoride (KHF2). The reaction proceeds under mild conditions, often at room temperature, and results in the formation of the trifluoroborate salt .
Industrial Production Methods
Industrial production of potassium (3-chloro-2-methylphenyl)trifluoroboranuide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other suitable methods to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Potassium (3-chloro-2-methylphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with potassium (3-chloro-2-methylphenyl)trifluoroboranuide include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water. The reactions typically occur under mild conditions, making them suitable for a wide range of substrates .
Major Products Formed
The major products formed from reactions involving potassium (3-chloro-2-methylphenyl)trifluoroboranuide are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
Potassium (3-chloro-2-methylphenyl)trifluoroboranuide has several scientific research applications:
Mechanism of Action
The mechanism of action of potassium (3-chloro-2-methylphenyl)trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst in the Suzuki–Miyaura coupling reactionThe compound’s stability and reactivity make it an efficient reagent for these reactions .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 3-chlorophenyltrifluoroborate
- Potassium 4-methylphenyltrifluoroborate
Uniqueness
Potassium (3-chloro-2-methylphenyl)trifluoroboranuide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other trifluoroborate salts. This makes it particularly useful in selective cross-coupling reactions and the synthesis of complex organic molecules .
Properties
Molecular Formula |
C7H6BClF3K |
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Molecular Weight |
232.48 g/mol |
IUPAC Name |
potassium;(3-chloro-2-methylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H6BClF3.K/c1-5-6(8(10,11)12)3-2-4-7(5)9;/h2-4H,1H3;/q-1;+1 |
InChI Key |
RKYUPZLUEDGKDF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C(=CC=C1)Cl)C)(F)(F)F.[K+] |
Origin of Product |
United States |
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